molecular formula C6H6F3N B2373104 1-(Trifluoromethyl)cyclobutane-1-carbonitrile CAS No. 1447949-37-2

1-(Trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No. B2373104
CAS RN: 1447949-37-2
M. Wt: 149.116
InChI Key: XIQRJTUSJYSVER-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclobutane-1-carbonitrile, also known as TCBN, is a compound in the field of chemistry. It has a CAS Number of 1447949-37-2 and a molecular weight of 149.12 . The IUPAC name for this compound is 1-(trifluoromethyl)cyclobutane-1-carbonitrile .


Molecular Structure Analysis

The InChI code for 1-(Trifluoromethyl)cyclobutane-1-carbonitrile is 1S/C6H6F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(Trifluoromethyl)cyclobutane-1-carbonitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Effect on Glass Transition Temperature

The incorporation of cyclobutane carbonitrile rings, closely related to 1-(Trifluoromethyl)cyclobutane-1-carbonitrile, significantly influences the glass transition temperature (Tg) of vinyl copolymers. Copolymers containing these rings show increased Tg in proportion to the weight percent of the incorporated small-ring monomer. The mode of incorporation also impacts Tg, with the 1,2-mode raising it more than the 1,3-mode (Collette et al., 1980).

Cycloaddition Reactions

1,2-Bis(trifluoromethyl)ethene-1,2-dicarbonitrile, a compound structurally similar to 1-(Trifluoromethyl)cyclobutane-1-carbonitrile, shows interesting reactivity in cycloaddition reactions with vinyl ethers. The reactions produce cyclobutanes and bis-adducts, indicating potential utility in organic synthesis (Urrutia Desmaison et al., 2012).

Spiro Compound Formation

Research on spiro[cyclobutane-1,1′-1′H-azulenium] ion, which can be conceptually related to 1-(Trifluoromethyl)cyclobutane-1-carbonitrile, highlights the unique chemical behavior and potential for generating novel compounds. The formation and reactions of this ion demonstrate the intriguing possibilities in synthetic chemistry (Oda et al., 1999).

Structural Analysis in Cyclobutanes

A study on cyclobutane derivatives, similar to 1-(Trifluoromethyl)cyclobutane-1-carbonitrile, focused on the structural analysis using methylene bending mode analysis and NMR spectroscopy. This research provides insights into the conformational behavior of cyclobutane compounds, which is crucial for understanding their chemical properties (Karimine et al., 1987).

Redox-Photosensitised Reactions

Research on redox-photosensitised reactions involving cyclobutane carbonitriles revealed stereospecific ring cleavage, demonstrating their potential application in photochemical reactions. This study contributes to the understanding of the reactivity of cyclobutane carbonitriles under specific conditions (Majima et al., 1980).

Safety and Hazards

The compound has several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These codes correspond to different types of hazards, such as flammability (H226) and various health hazards (H302, H312, H315, H319, H332, H335). Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(trifluoromethyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQRJTUSJYSVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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